![molecular formula C21H25N5O2S B4621460 N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
Benzothiazole derivatives are synthesized through various methodologies, often focusing on environmentally friendly processes. One pot synthesis of benzothiazole derivatives has been reported, emphasizing the use of water as a solvent to meet environmental considerations and contribute to the development of green chemistry (A. B. Chidrawar, 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including those with piperazine groups, is central to their biological activity. Structural modifications of the benzothiazole scaffold have been extensively explored to develop new antitumor agents, highlighting the importance of this structure in medicinal chemistry (K. Ahmed et al., 2012).
Chemical Reactions and Properties
Benzothiazole compounds undergo a variety of chemical reactions, facilitating their functionalization and the synthesis of diverse derivatives. S-arylation of 2-mercaptobenzazoles, a key reaction in benzothiazole chemistry, allows for the construction of various 2-arylthio-benzazoles with broad biological activities (E. Vessally et al., 2018).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, including solubility, melting points, and stability, are influenced by their molecular structure. These properties are critical for their application in drug formulation and delivery. However, specific studies detailing these properties for N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide were not found in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are fundamental to the pharmacological effects of benzothiazole derivatives. Research has focused on understanding these interactions, especially in the context of anticancer and antimicrobial activities (R. Keri et al., 2015).
Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis and Biological Activities : Novel piperazine-based heterocycles, including N-benzothiazolyl derivatives, have been synthesized and tested for their in vitro biological efficacy against a range of bacteria, fungi, and Mycobacterium tuberculosis. These compounds, particularly the N-benzothiazole-substituted piperazine derivatives, exhibited moderate to good bioefficacies, indicating potential antimicrobial applications (Chhatriwala et al., 2014).
Antitumor Activities
- Anticancer Potency : A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities, particularly against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. Some compounds demonstrated potent antiproliferative activity, with further studies indicating that they could induce apoptosis and cause G1-phase arrest in cancer cells (Wu et al., 2017).
Antibacterial and Antifungal Activities
- Benzothiazole-piperazinesulfonamide Conjugates : Two series of N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides were synthesized and showed promising antibacterial and antifungal activities against various pathogenic strains, including Candida albicans. Some compounds exhibited broad-spectrum antibacterial activity, comparable to reference drugs like miconazole and ciprofloxacin (Rao et al., 2019).
Antiviral and Antibacterial Agents
- Benzothiazole Derivatives with 1,3,4-Thiadiazole Moiety : These compounds were synthesized and assessed for their antibacterial, antifungal, and antiviral activities. The results highlighted good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, suggesting their potential as molecular templates for developing efficient antiviral and antibacterial agents (Tang et al., 2019).
Anticholinesterase Properties
- Piperazine-dithiocarbamate Derivatives : Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and investigated for their anticholinesterase properties. Some compounds showed inhibitory effects comparable to Donepezil, identifying them as potential anticholinesterase agents (Mohsen et al., 2014).
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-2-28-20-6-4-3-5-16(20)14-25-9-11-26(12-10-25)15-21(27)22-17-7-8-18-19(13-17)24-29-23-18/h3-8,13H,2,9-12,14-15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJADUDZAHNHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4621377.png)
![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)
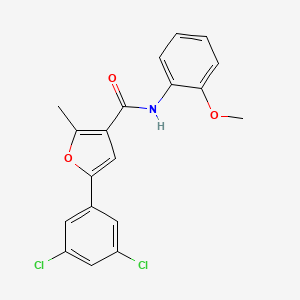
![4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4621408.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)
![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)
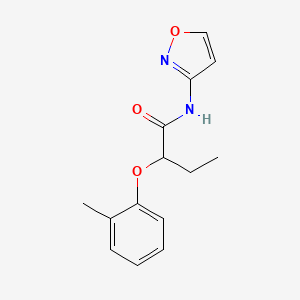
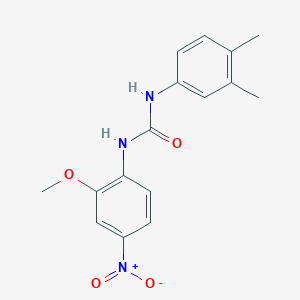
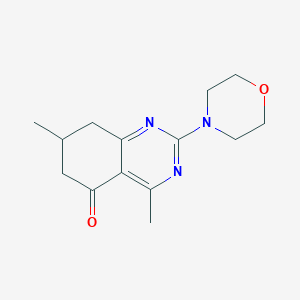
![4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)
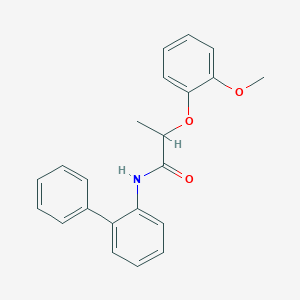
![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)
![(3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621485.png)